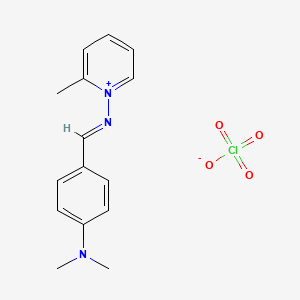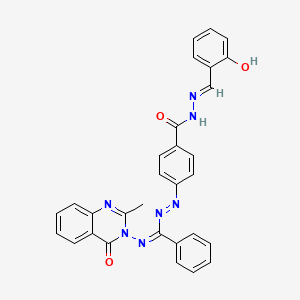
1-Methyl-3-propyl-8-phenylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-propyl-8-phenylxanthine is a xanthine derivative with the molecular formula C15H16N4O2. It is a synthetic compound known for its pharmacological properties, particularly as an adenosine receptor antagonist .
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-3-propyl-8-phenylxanthine can be synthesized through a multi-step process involving the alkylation of xanthine derivativesThe reaction conditions often involve the use of strong bases and alkyl halides under controlled temperatures .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions: 1-Methyl-3-propyl-8-phenylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkyl halides are commonly used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted xanthine derivatives with various functional groups.
科学的研究の応用
1-Methyl-3-propyl-8-phenylxanthine has several scientific research applications:
Chemistry: Used as a model compound in studies of xanthine derivatives and their reactivity.
Biology: Investigated for its role as an adenosine receptor antagonist, affecting various physiological processes.
Medicine: Explored for potential therapeutic uses in conditions such as asthma, chronic obstructive pulmonary disease, and certain neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
1-Methyl-3-propyl-8-phenylxanthine exerts its effects primarily by antagonizing adenosine receptors. It binds to these receptors, preventing adenosine from exerting its physiological effects. This leads to increased neurotransmitter release and stimulation of the central nervous system. The compound’s molecular targets include A1, A2A, A2B, and A3 adenosine receptors, with varying affinities .
類似化合物との比較
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar adenosine receptor antagonistic properties.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases due to its bronchodilator effects.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness: 1-Methyl-3-propyl-8-phenylxanthine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other xanthine derivatives. Its higher selectivity for certain adenosine receptor subtypes makes it a valuable compound for targeted therapeutic applications .
特性
CAS番号 |
129366-43-4 |
|---|---|
分子式 |
C15H16N4O2 |
分子量 |
284.31 g/mol |
IUPAC名 |
1-methyl-8-phenyl-3-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H16N4O2/c1-3-9-19-13-11(14(20)18(2)15(19)21)16-12(17-13)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,16,17) |
InChIキー |
DOCLKVJOWLIWLX-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2S)-N-[(1S,2R)-3-[[(3S,6S)-4,7-dioxo-6-sec-butyl-12-oxa-5,8-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-3-yl]amino]-2-hydroxy-1-[(4-hydroxyphenyl)methyl]propyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B12736596.png)

![3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12736606.png)




